2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of trifluoromethyl groups, a morpholine ring, and a thiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,3,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with morpholine to yield the benzamide.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions may target the benzamide or thiazole rings.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl groups can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2,3,5-trifluoro-4-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a piperidine ring instead of morpholine.
2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-oxazol-2-yl)benzamide: Similar structure but with an oxazole ring instead of thiazole.
Uniqueness
The presence of both trifluoromethyl groups and a morpholine ring in 2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide may confer unique properties such as enhanced lipophilicity and specific binding interactions with biological targets.
Properties
Molecular Formula |
C14H12F3N3O2S |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2,3,5-trifluoro-4-morpholin-4-yl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12F3N3O2S/c15-9-7-8(13(21)19-14-18-1-6-23-14)10(16)11(17)12(9)20-2-4-22-5-3-20/h1,6-7H,2-5H2,(H,18,19,21) |
InChI Key |
FBGJBENPCOZLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)NC3=NC=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.